molecular formula C19H17NO5 B2936030 (S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid CAS No. 352662-35-2

(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid

Cat. No.: B2936030
CAS No.: 352662-35-2
M. Wt: 339.347
InChI Key: IHYLELYAJPYNSB-KRWDZBQOSA-N
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Description

(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid (CAS No. 352662-35-2) is a chiral oxazolidine derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is C₁₉H₁₇NO₅, with a molecular weight of 339.34 g/mol . Structurally, it consists of a five-membered oxazolidine ring substituted at the 4-position with a carboxylic acid group and an Fmoc-protected amine at the nitrogen. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) as a pseudo-proline building block to mitigate peptide chain aggregation by introducing conformational flexibility .

The Fmoc group enhances solubility in organic solvents and enables orthogonal deprotection under mild basic conditions (e.g., piperidine), making it compatible with SPPS protocols . Its synthesis involves coupling Fmoc-protected amino acids with aldehydes under reductive amination conditions, though yields may vary depending on reaction optimization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c21-18(22)17-10-24-11-20(17)19(23)25-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYLELYAJPYNSB-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid, commonly referred to as Fmoc-oxazolidine, is a compound of significant interest in medicinal chemistry and peptide synthesis due to its unique structural characteristics and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C27H32N2O6C_{27}H_{32}N_{2}O_{6} with a molecular weight of 480.56 g/mol. The structure features an oxazolidine ring, which contributes to its stability and reactivity in biochemical processes. The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety in peptide synthesis, enhancing the compound's utility in various applications.

Antibacterial Properties

Research indicates that oxazolidinone derivatives, including those related to Fmoc-oxazolidine, exhibit potent antibacterial activity against a range of pathogens. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium as well as anaerobic bacteria like Bacteroides fragilis . The mechanism involves inhibition of protein synthesis by binding to the bacterial ribosome, specifically targeting the 50S subunit.

Apoptosis Induction

Fmoc-oxazolidine derivatives have been studied for their potential as apoptosis inducers in cancer cells. A notable study highlighted the modification of the 9-oxo-9H-fluorene ring leading to compounds with improved efficacy in inducing apoptosis in various cancer cell lines . The structure-activity relationship (SAR) analysis demonstrated that specific substitutions significantly enhance biological activity.

Synthesis and Applications

The synthesis of this compound typically involves modern solid-phase peptide synthesis (SPPS) techniques. These methods allow for efficient coupling with various amino acids while minimizing side reactions . The ability to introduce pseudoproline residues into peptides is particularly advantageous for enhancing peptide stability and bioactivity.

Case Studies

  • Peptide Synthesis : A study explored the use of Fmoc-oxazolidine in synthesizing constrained peptidomimetics, demonstrating how the oxazolidine moiety can influence peptide conformation and stability . The results indicated that peptides containing this structure exhibited enhanced resistance to proteolysis.
  • High-throughput Screening : In a high-throughput screening assay for apoptosis inducers, derivatives of Fmoc-oxazolidine were evaluated for their cytotoxic effects on cancer cell lines such as T47D and HCT116. Compounds derived from this scaffold showed EC50 values significantly lower than those of traditional anticancer agents .

Research Findings Summary Table

Study Findings Biological Activity
Study 1Investigated the antibacterial properties against Gram-positive bacteriaPotent inhibition of protein synthesis
Study 2Explored apoptosis induction in cancer cellsEnhanced cytotoxicity with specific substitutions
Study 3Examined stability in peptide synthesisImproved resistance to proteolytic degradation

Comparison with Similar Compounds

Key Observations:

Ring Size and Rigidity :

  • The oxazolidine ring (5-membered) in the target compound provides moderate conformational flexibility compared to the oxetane (4-membered) analogue, which imposes greater rigidity .
  • Dimethyl or trimethyl substitutions on the oxazolidine (e.g., PSI1040) enhance steric hindrance, further reducing aggregation in peptide chains .

Side-Chain Diversity :

  • Substitutions with leucine (hydrophobic) or tyrosine (aromatic) side chains tailor the compound for specific peptide environments, such as membrane-interacting domains or structured motifs .

Synthetic Utility :

  • The target compound’s 42% yield in reductive amination synthesis is comparable to analogues like Fmoc-L-Leu-L-Ser[PSI(Me,Me)Pro]-OH, which require optimized coupling steps to achieve similar efficiencies .

Stability and Reactivity

  • Fmoc Stability : The Fmoc group in the target compound remains intact under acidic conditions (e.g., TFA deprotection) but is cleaved by bases like piperidine, consistent with analogues .
  • Oxazolidine vs.

Q & A

Basic Questions

Q. What are the recommended safety precautions for handling (S)-N-Fmoc-oxazolidine-4-carboxylic acid in laboratory settings?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is insufficient .

  • Ventilation : Work in a fume hood to minimize inhalation of dust or aerosols .

  • Storage : Store in a cool, dry place away from incompatible materials (strong acids, bases, oxidizing agents) .

  • Emergency Measures : In case of exposure, rinse affected areas with water and seek medical attention. Use carbon dioxide or dry chemical powder for firefighting .

    Table 1. GHS Hazard Classifications

    Hazard CategoryClassificationH-CodeSource
    Acute Toxicity (Oral/Dermal/Inhalation)Category 4H302/H312/H332
    Skin IrritationCategory 2H315
    Serious Eye DamageCategory 2AH319
    Respiratory IrritationCategory 3H335

Q. How is this compound utilized as a building block in peptide synthesis?

  • Methodological Guidance :

  • Role in Solid-Phase Peptide Synthesis (SPPS) : Acts as a pseudoproline derivative to replace serine or threonine residues, reducing aggregation and improving peptide solubility during synthesis .

  • Coupling Protocol : Activate the carboxyl group using coupling reagents (e.g., HBTU/HOBt) in inert atmospheres (e.g., N₂). Monitor reaction progress via HPLC or TLC .

  • Deprotection : Remove the Fmoc group using 20% piperidine in DMF, followed by thorough washing to eliminate byproducts .

    Key Applications :

    • Synthesis of conformationally constrained peptides for studying protein folding .
    • Intermediate in producing therapeutic peptide analogs .

Advanced Questions

Q. How do substituents on the oxazolidine ring influence the cis-trans isomerization of adjacent amide bonds?

  • Methodological Guidance :

  • Conformational Analysis : Use NMR spectroscopy to assess the cis/trans ratio in model peptides. For example, 2,2-dimethyl substituents stabilize the cis conformation (>80% in solution), while monosubstituted derivatives exhibit chirality-dependent preferences .

  • Design Implications : Select substituents (e.g., 2,2-dimethyl for cis preference) to control peptide backbone rigidity during synthesis.

    Table 2. Substituent Effects on Amide Bond Conformation

    Substituent TypeCis PreferenceTrans PreferenceSource
    2,2-DimethylHigh (>80%)Low
    2-(S)-MonosubstitutedModerate (~50%)Moderate (~50%)
    2-(R)-MonosubstitutedLowHigh (>70%)

Q. What analytical techniques confirm successful incorporation of this compound into synthetic peptides?

  • Methodological Guidance :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Verify molecular weight and purity post-synthesis. Use reversed-phase HPLC with C18 columns and gradients of acetonitrile/water (+0.1% TFA) .
  • Nuclear Magnetic Resonance (NMR) : Analyze chemical shifts (e.g., δ 4.2–5.0 ppm for oxazolidine protons) to confirm structural integrity .
  • Circular Dichroism (CD) : Assess secondary structure formation in peptides to evaluate conformational impact .

Q. How does the compound’s stability impact long-term storage and experimental reproducibility?

  • Methodological Guidance :

  • Stability Tests : Conduct accelerated degradation studies under varying pH (3–9) and temperature (4°C, 25°C, 40°C) to identify optimal storage conditions.
  • Findings : Stable under neutral, dry conditions for >12 months. Degrades in acidic/basic environments, releasing Fmoc byproducts .
  • Best Practices : Aliquot the compound under argon and store at –20°C to prevent hydrolysis .

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